molecular formula C14H20Cl2N4O3S B2412861 4-(3,6-dichloropyridine-2-carbonyl)-N,N-diethylpiperazine-1-sulfonamide CAS No. 1119223-15-2

4-(3,6-dichloropyridine-2-carbonyl)-N,N-diethylpiperazine-1-sulfonamide

Cat. No.: B2412861
CAS No.: 1119223-15-2
M. Wt: 395.3
InChI Key: AUSFCMFAEJYAGW-UHFFFAOYSA-N
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Description

“4-(3,6-dichloropyridine-2-carbonyl)-N,N-diethylpiperazine-1-sulfonamide” is a complex organic compound. It seems to contain a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, the synthesis of related compounds often involves reactions such as oxidation, nitration, reduction, and nucleophilic displacement .

Mechanism of Action

The mechanism of action of “4-(3,6-dichloropyridine-2-carbonyl)-N,N-diethylpiperazine-1-sulfonamide” is not known. It’s possible that the compound could have biological activity, given the presence of a pyridine ring, which is a common motif in many biologically active compounds .

Future Directions

While specific future directions for “4-(3,6-dichloropyridine-2-carbonyl)-N,N-diethylpiperazine-1-sulfonamide” are not available, research into similar compounds often focuses on developing new energetic materials, creating new chemical structures, and exploring potential applications in agriculture and catalysis .

Properties

IUPAC Name

4-(3,6-dichloropyridine-2-carbonyl)-N,N-diethylpiperazine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N4O3S/c1-3-19(4-2)24(22,23)20-9-7-18(8-10-20)14(21)13-11(15)5-6-12(16)17-13/h5-6H,3-4,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSFCMFAEJYAGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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